Cas no 863480-61-9 ((1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol)

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol structure
863480-61-9 structure
Produktname:(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
CAS-Nr.:863480-61-9
MF:C12H20O4
MW:228.284804344177
CID:5067215
PubChem ID:25750967

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
    • (1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
    • (1S,2R,4S)-5-[(1E)-3-Hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol (ACI)
    • 5-Cyclohexene-1,2,4-triol, 5-[(1E)-3-hydroxy-3-methyl-1-butenyl]-2-methyl-, (1S,2R,4S)- (9CI)
    • Acremin F
    • Acremine F
    • (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]-2-methylcyclohex-5-ene-1,2,4-triol
    • 863480-61-9
    • Inchi: 1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10-,12+/m0/s1
    • InChI-Schlüssel: KLZSJMCXTDLPSF-DVKNGYBMSA-N
    • Lächelt: O[C@@]1(C)[C@H](C=C(/C=C/C(C)(C)O)[C@H](C1)O)O

Berechnete Eigenschaften

  • Genaue Masse: 228.13615911g/mol
  • Monoisotopenmasse: 228.13615911g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 319
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 80.9
  • XLogP3: -1

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
BioAustralis
BIA-A2556-2.50 mg
Acremin F
863480-61-9 >95%byHPLC
2.50mg
$697.00 2023-08-21
BioAustralis
BIA-A2556-2.50mg
Acremin F
863480-61-9 >95% by HPLC
2.50mg
$755.00 2024-09-23
A2B Chem LLC
BA83001-2.5mg
(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
863480-61-9 ≥95%
2.5mg
$758.00 2024-04-19
BioAustralis
BIA-A2556-0.50 mg
Acremin F
863480-61-9 >95%byHPLC
0.50mg
$199.00 2023-08-21
BioAustralis
BIA-A2556-0.50mg
Acremin F
863480-61-9 >95% by HPLC
0.50mg
$215.00 2024-09-23
1PlusChem
1P01LIU1-2.5mg
(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
863480-61-9 ≥95%
2.5mg
$1001.00 2024-04-21

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
2.3 Reagents: Methanol ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
2.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
3.3 Reagents: Methanol ;  0 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
3.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
4.3 Reagents: Methanol ;  0 °C
5.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
6.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  20 h, rt
2.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran ;  -78 °C
2.2 -78 °C; 1 h, -30 °C; -30 °C → -78 °C
2.3 Solvents: tert-Butanol ;  30 min, -30 °C; -30 °C → -78 °C
2.4 Reagents: Ammonium chloride ;  -78 °C; -78 °C → rt
3.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
3.2 7 d, -8 °C
4.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
4.2 Reagents: Triethylamine ;  rt
5.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
6.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
6.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
7.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
7.3 Reagents: Methanol ;  0 °C
8.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
9.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.3 Reagents: Methanol ;  0 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran ;  -78 °C
1.2 -78 °C; 1 h, -30 °C; -30 °C → -78 °C
1.3 Solvents: tert-Butanol ;  30 min, -30 °C; -30 °C → -78 °C
1.4 Reagents: Ammonium chloride ;  -78 °C; -78 °C → rt
2.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
2.2 7 d, -8 °C
3.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
5.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
5.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
6.3 Reagents: Methanol ;  0 °C
7.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
8.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 1 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
1.2 7 d, -8 °C
2.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
4.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
5.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
5.3 Reagents: Methanol ;  0 °C
6.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
7.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Referenz
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Raw materials

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Preparation Products

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